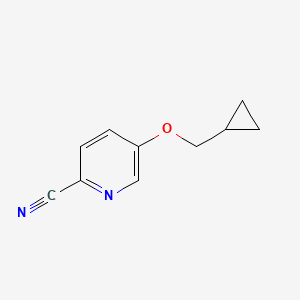
1,3-Dioxane-2-ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dioxane-2-ethanol is an organic compound with the molecular formula C6H12O3. It is a derivative of 1,3-dioxane, a six-membered ring containing two oxygen atoms. This compound is known for its stability and versatility in various chemical reactions and applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Dioxane-2-ethanol can be synthesized through the acetalization of ethylene glycol with formaldehyde in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in toluene with p-toluenesulfonic acid as the catalyst. The water formed during the reaction is continuously removed using a Dean-Stark apparatus .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors and efficient separation techniques to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dioxane-2-ethanol undergoes various chemical reactions, including:
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles like alkyl halides, amines, and thiols
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Alcohols
Substitution: Compounds with substituted functional groups
Aplicaciones Científicas De Investigación
1,3-Dioxane-2-ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Biology: Employed in the synthesis of biologically active molecules and as a solvent in biochemical reactions.
Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,3-Dioxane-2-ethanol involves its ability to act as a nucleophile or electrophile in various chemical reactions. Its molecular structure allows it to participate in ring-opening reactions, nucleophilic substitutions, and other transformations. The presence of the 1,3-dioxane ring provides stability and reactivity, making it a versatile compound in organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dioxane: A parent compound with similar reactivity but lacks the hydroxyl group.
1,3-Dioxolane: A five-membered ring analog with similar chemical properties.
2-(1,3-Dioxan-2-yl)ethan-1-ol: A closely related compound with slight structural differences.
Uniqueness
1,3-Dioxane-2-ethanol is unique due to its combination of the 1,3-dioxane ring and the hydroxyl group, which provides enhanced reactivity and stability. This makes it a valuable compound in various chemical and industrial applications .
Propiedades
Número CAS |
5465-07-6 |
|---|---|
Fórmula molecular |
C6H12O3 |
Peso molecular |
132.16 g/mol |
Nombre IUPAC |
2-(1,3-dioxan-2-yl)ethanol |
InChI |
InChI=1S/C6H12O3/c7-3-2-6-8-4-1-5-9-6/h6-7H,1-5H2 |
Clave InChI |
LYTNHFVPHUPKGE-UHFFFAOYSA-N |
SMILES canónico |
C1COC(OC1)CCO |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Propanoic acid, 2-[[(4-methylphenyl)sulfonyl]oxy]-, methyl ester, (S)-](/img/structure/B8754181.png)










